Azole derivative 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azole derivatives are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. These compounds are known for their broad range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties . Azole Derivative 7 is a specific member of this class, characterized by its unique structural features and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azole Derivative 7 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a carbonyl compound, followed by cyclization in the presence of a base . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Azole Derivative 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the azole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azole oxides, while reduction can produce azole hydrides .
Scientific Research Applications
Azole Derivative 7 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of Azole Derivative 7 involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the enzyme lanosterol 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Imidazole: Known for its antifungal properties.
Triazole: Widely used in antifungal and anticancer treatments.
Tetrazole: Studied for its potential in various therapeutic applications
Uniqueness: Azole Derivative 7 stands out due to its unique structural features that confer specific biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C27H25FN4O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-[4-[5-[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl]phenyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C27H25FN4O2/c28-23-3-1-2-21(15-23)26-30-27(32-31-26)22-12-13-24(29-16-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)14-25(33)34/h1-3,8-13,15-18H,4-7,14H2,(H,33,34)(H,30,31,32) |
InChI Key |
IMVHPASOWCDZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)C4=NNC(=N4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.